4-Methyl-4-pentenal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

4-methylpent-4-enal |

InChI |

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h5H,1,3-4H2,2H3 |

InChI Key |

XVMMYODWMBGAIC-UHFFFAOYSA-N |

SMILES |

CC(=C)CCC=O |

Canonical SMILES |

CC(=C)CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-pentenal: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

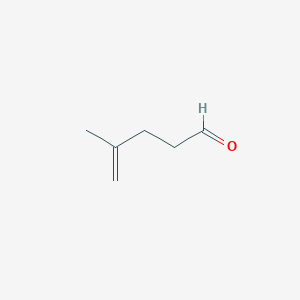

4-Methyl-4-pentenal is an organic compound with the molecular formula C₆H₁₀O.[1][2][3] It is a colorless liquid characterized by a strong fruity odor.[1][2] This aldehyde finds its primary application in the fragrance industry as an intermediate in the synthesis of fruit-flavored aromas and can also be utilized as a food additive.[1][2] Furthermore, it serves as a precursor in the preparation of other organic compounds, including pharmaceuticals and chemical reagents.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside representative experimental protocols for its synthesis, purification, and analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, application, and the design of chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][3][4] |

| Molecular Weight | 98.14 g/mol | [4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Strong fruity flavor | [1][2] |

| Density | 0.818 - 0.819 g/mL | [1][5] |

| Boiling Point | 123 - 131 °C | [1][2][5] |

| Melting Point | Approximately -69 to -78 °C (estimate) | [1][2][5] |

| Flash Point | 15 °C | [5] |

| Refractive Index | ~1.4276 (estimate) | [5] |

Table 2: Computed Chemical Properties

| Property | Value | Source(s) |

| XLogP3-AA | 1.4 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 98.073164938 Da | [4] |

| Monoisotopic Mass | 98.073164938 Da | [4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| Heavy Atom Count | 7 | [4] |

| Complexity | 74.2 | [4] |

Experimental Protocols

Synthesis: A Representative Protocol via Oxidation

A common method for the preparation of this compound is the oxidation of 2-methyl-1-butene.[1][2] The following is a generalized protocol for such a transformation.

Materials:

-

2-Methyl-1-butene

-

An appropriate oxidizing agent (e.g., pyridinium chlorochromate (PCC), or a Swern oxidation system using oxalyl chloride and dimethyl sulfoxide)

-

Anhydrous dichloromethane (DCM) as a solvent

-

Silica gel

-

Diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A dry, round-bottom flask equipped with a magnetic stir bar is charged with the oxidizing agent (e.g., 1.5 equivalents of PCC) and an equal weight of silica gel.

-

Anhydrous DCM is added to the flask to create a suspension, which is stirred under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 2-methyl-1-butene (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite to remove the solid byproducts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

Purification: Fractional Distillation

The crude product obtained from the synthesis can be purified by fractional distillation under reduced pressure to yield the pure aldehyde.

Procedure:

-

The crude this compound is transferred to a round-bottom flask suitable for distillation.

-

The flask is connected to a fractional distillation apparatus.

-

The system is placed under reduced pressure.

-

The flask is gently heated in a heating mantle to initiate distillation.

-

Fractions are collected at the appropriate boiling point range for this compound under the specific vacuum conditions.

-

The purity of the collected fractions is assessed using analytical techniques such as gas chromatography.

Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch.

Visualizing Experimental Workflows

To facilitate a clearer understanding of the laboratory procedures, the following diagrams, created using the DOT language, illustrate the logical flow of the synthesis and purification processes.

Caption: A logical workflow for the synthesis of this compound.

Caption: A workflow for the purification and analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][2] It should be stored in a cool, well-ventilated area, away from sources of ignition.[1][2] Contact with strong oxidizing agents and strong acids should be avoided to prevent dangerous reactions.[1][2] When handling this compound, personal protective equipment, including gloves and safety goggles, should be worn.[1][2] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water, and medical advice should be sought.[1][2]

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-4-pentenal from 2-Methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methyl-4-pentenal is a specialty chemical with applications in the synthesis of more complex organic molecules, potentially serving as a building block in the development of novel pharmaceutical compounds and other fine chemicals. Its synthesis from readily available starting materials is of significant interest. 2-Methyl-1-butene, an inexpensive C5 alkene, presents an attractive starting point for the preparation of this compound. This guide focuses on the application of the Prins reaction, a classic carbon-carbon bond-forming reaction, for this transformation.

The Prins reaction involves the electrophilic addition of a protonated aldehyde to an alkene, leading to a carbocationic intermediate.[1] The fate of this intermediate is highly dependent on the reaction conditions. In the absence of a nucleophilic solvent like water, the intermediate can undergo elimination of a proton to yield an allylic alcohol, which can exist in equilibrium with its tautomeric aldehyde form. This is the desired pathway for the synthesis of this compound from 2-methyl-1-butene and formaldehyde.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed Prins reaction between 2-methyl-1-butene and formaldehyde proceeds through the following key steps:

-

Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

-

Electrophilic Attack: The electron-rich double bond of 2-methyl-1-butene attacks the electrophilic carbon of the protonated formaldehyde, forming a tertiary carbocation intermediate.

-

Proton Elimination: A base (e.g., the conjugate base of the acid catalyst) abstracts a proton from the carbon adjacent to the newly formed carbon-carbon bond, leading to the formation of the allylic alcohol, 2-methyl-1-(hydroxymethyl)prop-1-ene.

-

Tautomerization: The allylic alcohol undergoes tautomerization to the more stable aldehyde, this compound.

References

An In-depth Technical Guide to 4-Methyl-4-pentenal: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and synthetic methodologies for 4-Methyl-4-pentenal. The information is curated for professionals in research, and drug development.

Molecular Structure and Formula

This compound is an organic compound classified as an unsaturated aldehyde. Its structure consists of a five-carbon pentanal chain with a methyl group and a carbon-carbon double bond both located at the fourth carbon position.

The molecular formula for this compound is C6H10O [1][2][3][4][5]. The IUPAC name for this compound is 4-methylpent-4-enal[1]. It is also known by synonyms such as 4-methyl-4-penten-1-al[6].

Below is a two-dimensional structural representation of the this compound molecule.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Weight | 98.14 g/mol | [1] |

| Density | Approximately 0.818 - 0.819 g/mL | [2][3] |

| Boiling Point | 123 - 131 °C | [2][3] |

| Melting Point | Approximately -69 to -78 °C | [2][3] |

| Flash Point | 15 °C | [3] |

| Refractive Index | 1.4276 (estimate) | [3] |

| LogP | 1.54160 | [3] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

Experimental Protocols: Synthesis of this compound

The primary method for the synthesis of this compound is through the oxidation of 2-methyl-1-butene[2][5][7].

Objective: To synthesize this compound via the oxidation of 2-methyl-1-butene.

Materials:

-

2-methyl-1-butene

-

Oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents)

-

Anhydrous solvent (e.g., dichloromethane)

-

Stirring apparatus

-

Reaction vessel

-

Temperature control system

-

Purification setup (e.g., distillation apparatus, chromatography column)

Methodology:

-

Reaction Setup: A clean, dry reaction vessel equipped with a magnetic stirrer and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: The chosen oxidizing agent is suspended in an appropriate anhydrous solvent within the reaction vessel.

-

Addition of Substrate: 2-methyl-1-butene is dissolved in a minimal amount of the same anhydrous solvent and added dropwise to the stirred suspension of the oxidizing agent. The temperature is carefully monitored and controlled, as the reaction can be exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a suitable reagent to neutralize any excess oxidizing agent. The mixture is then filtered to remove any solid byproducts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent to ensure maximum recovery of the product. The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from sources of ignition[2][5][7]. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with strong oxidizing agents and strong acids[2][5][7].

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-methyl-1-butene.

Caption: Synthesis Workflow for this compound.

References

A Comprehensive Technical Guide to 4-Methyl-4-pentenal for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-4-pentenal, a valuable unsaturated aldehyde for researchers and professionals in the field of drug development and chemical synthesis. This document outlines its chemical identifiers, physicochemical properties, synthesis protocols, and its role within broader biological contexts.

Chemical Identifiers and Properties

This compound is an organic compound with the molecular formula C₆H₁₀O.[1][2] It is recognized by several identifiers across various chemical databases.

| Identifier | Value |

| CAS Number | 3973-43-1 |

| Molecular Formula | C₆H₁₀O[1][2] |

| Molecular Weight | 98.14 g/mol [3] |

| IUPAC Name | 4-methylpent-4-enal[3] |

| Synonyms | 4-Methylenepentanal, 4-Methyl-4-penten-1-al[1] |

| InChI | InChI=1S/C6H10O/c1-6(2)4-3-5-7/h5H,1,3-4H2,2H3[3] |

| InChIKey | XVMMYODWMBGAIC-UHFFFAOYSA-N[3] |

| SMILES | CC(C)=CCC=O |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application in experimental settings.

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Strong fruity flavor[1] |

| Density | Approximately 0.818 g/mL[1] |

| Boiling Point | 130-131 °C[1] |

| Melting Point | Approximately -69 °C[1] |

| Topological Polar Surface Area | 17.1 Ų[2][3] |

| Complexity | 74.2[2][3] |

Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹³C NMR | Signals expected for sp² carbons of the double bond and aldehyde, as well as sp³ carbons of the alkyl chain. |

| ¹H NMR | Characteristic signals for the aldehydic proton, vinylic protons, and protons of the methyl and methylene groups. |

| IR Spectroscopy | Strong absorption band characteristic of the C=O stretch of the aldehyde, and bands corresponding to the C=C stretch and C-H bonds. |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4] |

Synthesis and Experimental Protocols

This compound can be synthesized through the oxidation of the corresponding alcohol, 4-methyl-4-penten-1-ol. A plausible experimental protocol based on standard oxidation methods is provided below.

Experimental Protocol: Synthesis of this compound via Oxidation

This protocol describes the oxidation of 4-methyl-4-penten-1-ol using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for converting primary alcohols to aldehydes.

Materials:

-

4-methyl-4-penten-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Apparatus for filtration and solvent evaporation

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Dissolve 4-methyl-4-penten-1-ol (1.0 equivalent) in anhydrous DCM.

-

Slowly add the solution of the alcohol to the PCC suspension over a period of 15-20 minutes with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether to ensure complete elution of the product.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by fractional distillation to yield pure this compound.

Biological Significance and Role in Drug Development

Aldehydes are a class of reactive molecules that play a significant role in various biological processes.[5] They are formed endogenously through metabolic pathways such as lipid peroxidation and amino acid catabolism.[5][6]

Signaling Pathways and Cellular Effects

Reactive aldehydes, including unsaturated aldehydes structurally related to this compound, are known to be involved in cellular signaling pathways, particularly those related to oxidative stress.[7] An accumulation of these aldehydes can lead to covalent modification of proteins and DNA, resulting in cellular dysfunction and contributing to the pathology of various diseases.[6] This makes the modulation of aldehyde levels a potential therapeutic strategy.

Relevance in Drug Discovery

The aldehyde functional group is a versatile synthon in medicinal chemistry.[8] It can be readily transformed into a variety of other functional groups, allowing for the synthesis of diverse compound libraries for drug screening.[8] Furthermore, understanding the metabolic pathways of aldehydes is crucial in drug design to avoid potential toxicity or to design prodrugs that are activated by aldehyde-metabolizing enzymes.[9]

Experimental Workflows

The analysis and characterization of this compound in biological or chemical matrices typically involve chromatographic separation coupled with spectroscopic detection.

General Workflow for Aldehyde Analysis

A common method for the analysis of aldehydes is their derivatization to form stable adducts, which can then be easily analyzed by techniques like High-Performance Liquid Chromatography (HPLC).[10]

This workflow highlights the key steps from sample preparation to data analysis, providing a reproducible framework for the quantitative determination of this compound in various research contexts.

References

- 1. 4-methylpent-4-enal [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Methylpent-4-enal | C6H10O | CID 10197635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 6. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. waters.com [waters.com]

An In-depth Technical Guide on the Initial Discovery and Literature Review of Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural feature renders them potent electrophiles, capable of reacting with a wide range of biological nucleophiles, thereby mediating significant physiological and pathological effects. These compounds are ubiquitous, arising from both endogenous metabolic processes, such as lipid peroxidation, and exogenous sources like environmental pollutants and cooked foods. Their high reactivity is central to their toxicity but also underlies their roles in cellular signaling. This guide provides a comprehensive overview of the initial discovery, early synthesis, primary sources, and the foundational literature concerning the biological activities of these pivotal molecules.

Initial Discovery and Characterization

The history of unsaturated aldehydes begins in the 19th century with the isolation and characterization of its simplest member, acrolein.

Acrolein: The First Unsaturated Aldehyde

The discovery of acrolein is credited to the renowned Swedish chemist Jöns Jacob Berzelius .[1][2][3][4][5] In 1839 , while investigating the products of the thermal decomposition of glycerol (then known as glycerin), Berzelius identified a pungent, oil-like substance. He named it "acrolein," a portmanteau of the Latin words acer (meaning sharp or acrid) and oleum (oil), reflecting its intense, irritating odor and physical appearance. Berzelius correctly characterized the compound as an aldehyde.

This discovery built upon the earlier work of French chemist Michel Eugène Chevreul, who in 1823 had pioneered the study of fats and oils, leading to the isolation of glycerin. A few years after Berzelius's work, in 1843 , the Austrian chemist Josef Redtenbacher demonstrated that acrolein could be systematically prepared by the distillation of glycerin with dehydrating agents, such as phosphorous pentoxide.

Crotonaldehyde

Another key α,β-unsaturated aldehyde, crotonaldehyde, was later identified as a product of the self-condensation of acetaldehyde. This reaction, an example of an aldol condensation , became a fundamental method for its synthesis.[6][7][8] The name is derived from crotonic acid, which can be formed by the oxidation of crotonaldehyde.

Early Synthetic Methods and Experimental Protocols

The development of reliable methods to synthesize unsaturated aldehydes was crucial for their further study. Early protocols were foundational to modern organic synthesis.

Experimental Protocol 1: Laboratory Synthesis of Acrolein from Glycerol (Based on Redtenbacher's Method)

This protocol describes a classic laboratory-scale synthesis representative of early methods.

-

Objective: To produce acrolein via the acid-catalyzed dehydration of glycerol.

-

Reagents:

-

Glycerol (glycerine)

-

Potassium bisulfate (KHSO₄) or phosphorus pentoxide (P₂O₅) as a dehydrating agent.

-

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask, cooled in an ice bath

-

Heating mantle or sand bath

-

-

Procedure:

-

Anhydrous potassium bisulfate is added to the distillation flask.

-

Glycerol is added slowly to the flask, mixing with the dehydrating agent.

-

The flask is gently heated. The dehydration reaction begins, producing acrolein, water, and other byproducts.

-

The reaction mixture is heated to around 280°C. The volatile acrolein (boiling point: 52.7°C) distills over.

-

The distillate, containing acrolein, is collected in the cooled receiving flask to prevent its volatilization and polymerization.

-

The collected acrolein is a colorless to pale yellow liquid with a characteristic pungent odor.

-

-

Reaction: C₃H₅(OH)₃ → CH₂=CHCHO + 2H₂O

Experimental Protocol 2: Synthesis of Crotonaldehyde via Aldol Condensation

This protocol is based on the base-catalyzed aldol condensation of acetaldehyde, a cornerstone reaction in organic chemistry discovered in the 1870s.[9]

-

Objective: To synthesize crotonaldehyde from acetaldehyde.

-

Reagents:

-

Acetaldehyde (CH₃CHO)

-

Dilute aqueous solution of a base (e.g., sodium hydroxide, NaOH)

-

A mineral acid (e.g., phosphoric acid or sulfuric acid) for the dehydration step.

-

-

Apparatus:

-

Reaction vessel with stirring and temperature control

-

Distillation setup

-

-

Procedure:

-

Aldol Addition: Acetaldehyde is cooled and a dilute solution of sodium hydroxide is added dropwise with stirring. The temperature is kept low (e.g., below 20°C) to favor the formation of the aldol addition product, 3-hydroxybutanal.

-

2 CH₃CHO --(NaOH)--> CH₃CH(OH)CH₂CHO

-

-

Dehydration: The reaction mixture containing 3-hydroxybutanal is then acidified with a mineral acid and heated.

-

The acid catalyzes the dehydration (elimination of a water molecule) of the β-hydroxy aldehyde.

-

Crotonaldehyde and water are formed and can be separated by distillation.[7] The crotonaldehyde (boiling point: 104°C) is collected.

-

CH₃CH(OH)CH₂CHO --(H⁺, Heat)--> CH₃CH=CHCHO + H₂O

-

-

Sources of Unsaturated Aldehydes

Early research gradually unveiled that these aldehydes are not just laboratory curiosities but are widespread products of both natural and anthropogenic processes.

| Table 1: Major Sources of Common Unsaturated Aldehydes | ||

| Source Type | Specific Origin | Primary Aldehydes Generated |

| Endogenous | Lipid Peroxidation: Free radical-mediated oxidation of polyunsaturated fatty acids (PUFAs) in cell membranes.[10][11][12][13][14] | Acrolein, Crotonaldehyde, 4-hydroxynonenal (4-HNE) |

| Polyamine Metabolism | Acrolein | |

| Dietary | High-Temperature Cooking: Frying, roasting, or baking of fats, oils, and carbohydrates.[15] | Acrolein, Crotonaldehyde |

| Food Fermentation | Acrolein, Crotonaldehyde | |

| Environmental | Combustion: Incomplete burning of organic matter, including fossil fuels, wood, and plastics.[16] | Acrolein, Crotonaldehyde |

| Tobacco Smoke: A major component of both mainstream and sidestream smoke.[17] | Acrolein, Crotonaldehyde | |

| Vehicle Exhaust: Emissions from gasoline and diesel engines. | Acrolein | |

| Industrial Processes: Used as a chemical intermediate in manufacturing.[17][18] | Acrolein, Crotonaldehyde |

Foundational Literature Review: Biological Activity and Toxicity

The extreme reactivity of α,β-unsaturated aldehydes dictates their biological effects. Their electrophilic nature makes them prime targets for cellular nucleophiles, leading to widespread cellular disruption.[19]

Mechanism of Action: Michael Addition

The primary mechanism of action for the toxicity of α,β-unsaturated aldehydes is the Michael addition (or conjugate addition).[20][21][22][23][24] The conjugated system creates a partial positive charge on the β-carbon, making it susceptible to attack by nucleophiles.

-

Nucleophilic Targets: In a biological context, the most common nucleophiles are the sulfhydryl groups of cysteine residues in proteins (like glutathione and functional enzymes) and the amino groups on lysine, histidine, and DNA bases.[19]

-

Consequence: This reaction forms stable, covalent adducts with these biomolecules, leading to protein inactivation, depletion of antioxidant defenses, DNA damage, and disruption of cellular signaling pathways.[10][25]

Key Biological Effects

Early and subsequent studies have established several key adverse effects:

-

Oxidative Stress: By forming adducts with glutathione (GSH), a primary cellular antioxidant, unsaturated aldehydes deplete this critical defense molecule, leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress.[10]

-

Inflammation: These aldehydes are potent activators of inflammatory pathways. For example, they can modulate the activity of the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory cytokines.[26][27][28][29][30]

-

Genotoxicity and Carcinogenicity: The ability of unsaturated aldehydes to form adducts with DNA bases can lead to mutations and DNA strand breaks, contributing to their mutagenic and carcinogenic potential.[25][31]

-

Cytotoxicity: At higher concentrations, the widespread damage to proteins and DNA, coupled with severe oxidative stress, leads to cell death via apoptosis or necrosis.

Quantitative Data Summary

The following tables provide key quantitative data for the two most studied simple unsaturated aldehydes.

| Table 2: Physical and Chemical Properties of Acrolein and Crotonaldehyde | ||

| Property | Acrolein | Crotonaldehyde (E-isomer) |

| Molecular Formula | C₃H₄O | C₄H₆O |

| Molar Mass | 56.06 g/mol [32] | 70.09 g/mol [6][33] |

| Appearance | Colorless to pale yellow liquid[32][34][35] | Colorless liquid, yellows on exposure to air[6][33][36] |

| Odor | Pungent, suffocating, disagreeable[32][34][35] | Pungent, suffocating odor[6][36] |

| Boiling Point | 52.7 °C[34][37] | 104.0 °C[6][33] |

| Melting Point | -87 °C[34][37] | -76.5 °C[6][33] |

| Density | 0.8427 g/cm³ (at 20°C)[34] | 0.846 g/cm³[6] |

| Water Solubility | 206 g/L (at 20°C)[34] | 180 g/L (at 20°C)[6][36] |

| Vapor Pressure | 29.3 kPa (at 20°C)[34] | 19 mm Hg (at 20°C)[36] |

| Table 3: Selected Toxicological Data | ||

| Parameter | Acrolein | Crotonaldehyde |

| Odor Threshold | 0.07 mg/m³ (perception)[34] | 0.035 - 0.12 ppm (provides adequate warning)[36] |

| Primary Effects | Severe irritant to eyes, skin, and respiratory tract.[17] Lacrimatory. | Potent irritant.[6] Lacrimatory.[36] |

| OSHA PEL (8-hr TWA) | 0.1 ppm | 2 ppm[36] |

| NIOSH IDLH | 2 ppm | 50 ppm[36] |

| Acute Lethality (LD₅₀, oral, rats) | - | 174 mg/kg[6] |

Conclusion

The discovery of acrolein by Jöns Jacob Berzelius over 180 years ago marked the beginning of the scientific inquiry into α,β-unsaturated aldehydes. From their initial characterization as pungent products of chemical decomposition, our understanding has evolved significantly. We now recognize them as a ubiquitous class of molecules derived from crucial metabolic pathways like lipid peroxidation and from widespread environmental exposures. The foundational research into their synthesis and high reactivity, particularly their propensity to form covalent adducts with biomolecules via Michael addition, has provided the mechanistic basis for their profound biological effects. For professionals in research and drug development, understanding this fundamental chemistry and toxicology is critical for elucidating disease pathways driven by oxidative stress and for designing therapeutic strategies to mitigate the damage caused by these reactive aldehydes.

References

- 1. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]

- 2. Jons Jacob Berzelius [ursula.chem.yale.edu]

- 3. Jöns Jacob Berzelius | Research Starters | EBSCO Research [ebsco.com]

- 4. digitalamodeller.cdn.triggerfish.cloud [digitalamodeller.cdn.triggerfish.cloud]

- 5. lindahall.org [lindahall.org]

- 6. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 7. US1693907A - Manufacture of crotonaldehyde from acetaldehyde and aldol - Google Patents [patents.google.com]

- 8. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]

- 9. amherst.edu [amherst.edu]

- 10. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. open.alberta.ca [open.alberta.ca]

- 17. Acrolein Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. US20120283479A1 - Method for synthesizing acrolein from glycerol - Google Patents [patents.google.com]

- 19. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 21. byjus.com [byjus.com]

- 22. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. youtube.com [youtube.com]

- 25. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Acrolein-induced inflammatory signaling in vascular smooth muscle cells requires activation of serum response factor (SRF) and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Acrolein, an I-κBα-independent downregulator of NF-κB activity, causes the decrease in nitric oxide production in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Effect of acrolein on human alveolar macrophage NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Inhibition of NFκB activation and IL-8 expression in human bronchial epithelial cells by acrolein [iris.unife.it]

- 30. researchgate.net [researchgate.net]

- 31. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. Acrolein (EHC 127, 1991) [inchem.org]

- 35. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 37. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Spectroscopic Analysis of 4-Methyl-4-pentenal: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of 4-Methyl-4-pentenal, a valuable unsaturated aldehyde intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource for the characterization of this compound.

Due to the limited availability of experimentally derived public data for this compound, this guide presents a comprehensive set of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a robust reference for the identification and characterization of this compound, pending experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its structural features and typical spectroscopic behavior of analogous functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHO | 9.7 - 9.8 | Triplet (t) | ~1.5 - 2.0 |

| =CH₂ | 4.7 - 4.8 | Singlet (s) | - |

| -CH₂-C= | 2.4 - 2.5 | Doublet of triplets (dt) or Quartet (q) | ~7.0, ~1.5 |

| -CH₂-CHO | 2.3 - 2.4 | Triplet (t) | ~7.0 |

| -CH₃ | 1.7 - 1.8 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CHO | 200 - 205 |

| C(CH₃)= | 140 - 145 |

| =CH₂ | 110 - 115 |

| -CH₂-CHO | 45 - 50 |

| -CH₂-C= | 30 - 35 |

| -CH₃ | 20 - 25 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1720 - 1740 | Strong |

| C-H (Aldehyde) | 2710 - 2730 and 2810 - 2830 | Medium, often two bands |

| C=C (Alkene) | 1640 - 1650 | Medium |

| =C-H (Alkene) | 3070 - 3090 | Medium |

| C-H (Alkyl) | 2850 - 2960 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity | Possible Fragment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M-H]⁺ |

| 83 | Moderate | [M-CH₃]⁺ |

| 69 | Strong | [M-CHO]⁺ or [C₅H₉]⁺ |

| 55 | Strong | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 29 | Moderate | [CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same sample. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral window and a larger number of scans are generally required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts relative to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for an attenuated total reflectance (ATR) measurement, place a drop of the sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 10-150).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

The Duality of Reactivity: An In-depth Technical Guide to α,β-Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of α,β-unsaturated aldehydes. These bifunctional molecules are pivotal building blocks in organic synthesis and key players in cellular signaling and toxicology. Their unique electronic structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts a dual electrophilicity that governs their reaction pathways. This document details the core principles of their reactivity, presents quantitative data for key transformations, provides detailed experimental protocols, and visualizes the underlying chemical and biological processes.

Core Principles of Reactivity: 1,2- vs. 1,4-Conjugate Addition

The characteristic reactivity of α,β-unsaturated aldehydes stems from the conjugation between the alkene (Cα=Cβ) and the aldehyde (C=O) functionalities. This conjugation delocalizes the π-electrons across the four-atom system, creating two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3).

This electronic feature can be visualized through resonance structures, which show a partial positive charge on both the carbonyl carbon and the β-carbon. Consequently, nucleophiles can attack at either site, leading to two distinct outcomes:

-

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon. This pathway is analogous to additions to simple aldehydes and ketones.

-

1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon, leading to an enolate intermediate which subsequently tautomerizes to the more stable carbonyl compound.

The competition between these two pathways is primarily dictated by the nature of the nucleophile, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

-

Hard Nucleophiles (e.g., Grignard reagents, organolithiums, LiAlH₄): These are typically highly reactive, charge-dense species. They favor fast, irreversible attack at the harder, more electropositive carbonyl carbon, leading predominantly to 1,2-addition products under kinetic control.

-

Soft Nucleophiles (e.g., thiolates, amines, enolates, organocuprates): These are generally more polarizable and less basic. They favor attack at the softer β-carbon, leading to the thermodynamically more stable 1,4-addition product.

Caption: Competing 1,2- and 1,4-addition pathways for α,β-unsaturated aldehydes.

Key Synthetic Transformations

The versatile reactivity of α,β-unsaturated aldehydes makes them staples in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Aza- and Sulfa-Michael Additions (1,4-Addition)

The conjugate addition of nitrogen (aza-Michael) and sulfur (sulfa-Michael) nucleophiles is a highly efficient method for synthesizing β-amino and β-thio carbonyl compounds, which are valuable precursors for pharmaceuticals and natural products. These reactions are often catalyzed by acids, bases, or organocatalysts.

Table 1: Quantitative Data for Aza- and Sulfa-Michael Additions

| Entry | Aldehyde (Acceptor) | Nucleophile (Donor) | Catalyst (mol%) | Time (h) | Yield (%) | Ref. |

| 1 | Cinnamaldehyde | Aniline | [DBU][Lac] (10) | 0.5 | 98 | [1][2] |

| 2 | Cinnamaldehyde | 4-Methoxyaniline | [DBU][Lac] (10) | 0.2 | 99 | [1][2] |

| 3 | Crotonaldehyde | Pyrrolidine | (S)-Proline (20) | 24 | 95 | [3] |

| 4 | Cinnamaldehyde | Thiophenol | None (in [bmim]PF₆) | 2 | >95 | [4] |

| 5 | Crotonaldehyde | 1-Dodecanethiol | TBD (10) | 0.5 | 99 | [5] |

| 6 | Cinnamaldehyde | Nitromethane | Biotinylated Amine (20) | 22 | 85 | [6] |

TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; [DBU][Lac] = 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium lactate; [bmim]PF₆ = 1-butyl-3-methylimidazolium hexafluorophosphate.

Diels-Alder Reaction ([4+2] Cycloaddition)

α,β-Unsaturated aldehydes are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the aldehyde group, which lowers the energy of the LUMO of the dienophile. These reactions provide a powerful route to functionalized six-membered rings. The stereochemical outcome is often governed by the "endo rule," where the substituents of the dienophile orient themselves under the diene in the transition state, although this preference can be influenced by reaction conditions.

Table 2: Quantitative Data for Diels-Alder Reactions with Acrolein

| Entry | Diene | Dienophile | Conditions | endo:exo Ratio | Yield (%) | Ref. |

| 1 | Cyclopentadiene | Acrolein | Benzene, 80 °C | 75:25 | 88 | [7] |

| 2 | Cyclopentadiene | Acrolein | Ionic Liquid, RT | 91:9 | >95 | [8] |

| 3 | 1,3-Butadiene | Acrolein | Benzene, 100 °C | ~50:50 | 75 | [7] |

| 4 | Isoprene | Acrolein | Neat, 120 °C | 60:40 (para) | 82 | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for representative reactions.

Protocol: Aza-Michael Addition of Aniline to Cinnamaldehyde

This protocol describes the organocatalyzed conjugate addition of aniline to cinnamaldehyde.

-

Reagent Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.0 mmol, 132 mg, 126 µL).

-

Addition of Nucleophile: Add aniline (1.0 mmol, 93 mg, 91 µL) to the flask.

-

Catalyst Addition: Add the ionic liquid catalyst [DBU][Lac] (0.10 mmol, 24 mg). The reaction is performed solvent-free.

-

Reaction: Stir the mixture vigorously at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Workup: Upon completion (typically < 30 minutes), add 10 mL of diethyl ether to the reaction mixture and stir for 5 minutes.

-

Purification: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 10 mL) to remove the catalyst and any unreacted aniline, followed by a wash with saturated NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product, 3-phenyl-3-(phenylamino)propanal, as a pale yellow oil.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: ~98%.

Protocol: Robinson Annulation of Cyclohexanone and Methyl Vinyl Ketone

This tandem reaction creates a new six-membered ring through a Michael addition followed by an intramolecular aldol condensation.[9][10][11][12]

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve sodium ethoxide (5.0 mmol, 340 mg) in 10 mL of absolute ethanol with stirring. Cool the solution to 0 °C in an ice bath.

-

Enolate Formation: Slowly add cyclohexanone (5.0 mmol, 490 mg, 516 µL) to the cooled base solution. Allow the mixture to stir at 0 °C for 15 minutes to ensure complete formation of the enolate.

-

Michael Addition: Add methyl vinyl ketone (MVK) (5.0 mmol, 350 mg, 416 µL) dropwise to the reaction mixture, keeping the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Aldol Condensation & Dehydration: Heat the reaction mixture to reflux (approx. 78 °C) and maintain reflux for 1 hour to drive the intramolecular aldol condensation and subsequent dehydration.

-

Workup: Cool the mixture to room temperature and neutralize with 1 M aqueous HCl until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water (1 x 20 mL) and brine (1 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel (e.g., 9:1 Hexane:Ethyl Acetate) to afford octalone as a colorless oil. Expected yield: ~70-80%.

Protocol: Diels-Alder Reaction of Acrolein and Cyclopentadiene

This protocol describes the [4+2] cycloaddition to form a bicyclic aldehyde.[7][13][14]

-

Diene Preparation: Cyclopentadiene must be freshly prepared by "cracking" its dimer, dicyclopentadiene. Set up a simple distillation apparatus. Gently heat dicyclopentadiene (20 mL) to ~180 °C. Collect the cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice-salt bath. Caution: Perform in a well-ventilated fume hood.

-

Reaction Setup: In a 25 mL round-bottom flask, place a magnetic stir bar and add acrolein (10.0 mmol, 561 mg, 0.67 mL). Caution: Acrolein is highly toxic and lachrymatory.

-

Reaction: Cool the acrolein in an ice bath and slowly add the freshly cracked cyclopentadiene (12.0 mmol, 793 mg, 1.0 mL) with stirring. A mildly exothermic reaction will occur.

-

Completion: After the initial exotherm subsides, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure completion.

-

Isolation: The reaction typically proceeds in high yield and often requires no further purification. The product mixture can be analyzed directly by NMR to determine the endo:exo ratio.

-

Purification (Optional): If necessary, the product can be purified by vacuum distillation. The major product is 5-norbornene-2-carboxaldehyde.

-

Characterization: Analyze the product via ¹H NMR to distinguish and quantify the endo and exo isomers based on the coupling constants of the aldehyde proton. Expected yield: >85%.

Standard Experimental Workflow

The logical progression of a typical synthesis experiment involving α,β-unsaturated aldehydes is outlined below. This workflow ensures a systematic approach from planning to final analysis.

Caption: A standard workflow for synthesis, purification, and analysis.

Biological Reactivity: Covalent Modification of Signaling Proteins

In biological systems, α,β-unsaturated aldehydes are often generated as byproducts of lipid peroxidation under conditions of oxidative stress. Compounds like 4-hydroxynonenal (4-HNE) and acrolein are potent electrophiles that can covalently modify cellular macromolecules, including proteins and DNA. This reactivity underlies both their cytotoxic effects and their role as signaling molecules.

A primary mechanism of action is the conjugate addition of nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues.

The Keap1-Nrf2 Antioxidant Response Pathway

A well-characterized example is the activation of the Nrf2 antioxidant response pathway by 4-HNE. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.

Keap1 is a cysteine-rich protein that acts as a sensor for cellular electrophiles. 4-HNE covalently modifies specific "sensor" cysteine residues on Keap1 (e.g., Cys151) via a Michael addition reaction. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. This prevents Nrf2 from being degraded, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression and enhancing the cell's defense against oxidative stress.

Caption: Covalent modification of Keap1 by 4-HNE disrupts Nrf2 degradation, leading to the activation of antioxidant genes.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael addition of thiols to alpha-enones in ionic liquids with and without organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. homework.study.com [homework.study.com]

- 10. chemistwizards.com [chemistwizards.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Robinson annulation - Wikipedia [en.wikipedia.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. sciforum.net [sciforum.net]

In-Depth Technical Guide: Health and Safety Information for 4-Methyl-4-pentenal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment. Direct toxicological data for 4-methyl-4-pentenal is limited; therefore, this guide draws upon information from structurally related compounds and the broader class of α,β-unsaturated aldehydes. All handling of this chemical should be conducted with caution and in accordance with established laboratory safety protocols.

Executive Summary

This compound (CAS No. 3973-43-1) is a colorless, flammable liquid with a strong fruity odor.[1][2][3] It belongs to the class of α,β-unsaturated aldehydes, which are known for their reactive nature and potential to cause a range of health effects. This guide provides a comprehensive overview of the available health and safety information for this compound, including its physicochemical properties, hazard classifications, toxicological profile, and recommendations for safe handling, storage, and emergency procedures. Due to the scarcity of data for this specific compound, information from related isomers and structural analogs is used to provide a conservative assessment of its potential hazards.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its potential for exposure and for developing appropriate control measures.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀O | [4] |

| Molecular Weight | 98.14 g/mol | [4] |

| CAS Number | 3973-43-1 | [4] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Strong fruity flavor | [1][2][3] |

| Boiling Point | Approximately 130-131 °C | [1][2][3] |

| Melting Point | Approximately -69 °C | [1][2][3] |

| Flash Point | 15 °C | [5] |

| Density | Approximately 0.818 g/mL | [1][2][3] |

Hazard Identification and Classification

A definitive GHS classification for this compound is not consistently available across regulatory databases. However, based on data for related compounds and the general hazards of α,β-unsaturated aldehydes, the following classifications should be considered.

GHS Hazard Summary (Inferred)

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

This classification is inferred from data on related compounds such as 4-methyl-2-pentenal and 4-methyl-3-penten-2-one.[6][7]

Visualization of Inferred GHS Hazards

Inferred GHS Hazard Categories for this compound.

Toxicological Profile

As an α,β-unsaturated aldehyde, the toxicity of this compound is likely driven by its electrophilic nature, allowing it to react with biological nucleophiles such as proteins and DNA through Michael addition. This reactivity is the basis for many of the observed toxic effects of this class of compounds.

Acute Toxicity

No specific LD50 or LC50 data for this compound were found. However, related unsaturated aldehydes are known to be harmful if swallowed or in contact with skin. For instance, 4-pentenal is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[8]

Skin and Eye Irritation

Unsaturated aldehydes are generally irritating to the skin and eyes. For a structurally similar compound, (4E)-4-methyl-5-(4-methylphenyl)pent-4-enal, the GHS classification includes H315: Causes skin irritation.[3] Therefore, it is prudent to assume that this compound is also a skin and eye irritant.

Skin Sensitization

There is a potential for this compound to be a skin sensitizer. The structurally related compound (4E)-4-methyl-5-(4-methylphenyl)pent-4-enal is classified as H317: May cause an allergic skin reaction.[3] The mechanism of skin sensitization by small reactive molecules like unsaturated aldehydes involves their ability to act as haptens, covalently binding to skin proteins and forming immunogenic complexes.

Genotoxicity

Specific genotoxicity data for this compound are not available. However, some α,β-unsaturated aldehydes have shown mutagenic potential in in vitro assays, such as the Ames test.[9] The reactivity of the aldehyde group and the carbon-carbon double bond with DNA suggests a potential for genotoxic effects. For example, a RIFM safety assessment for 4-methyl-3-penten-2-one concluded it was not genotoxic based on a battery of tests.[6]

Carcinogenicity and Reproductive Toxicity

There is no specific information on the carcinogenic or reproductive toxicity of this compound. Long-term studies would be required to assess these endpoints. A two-generation reproductive toxicity study on a related compound, octamethylcyclotetrasiloxane, was found, but its relevance to this compound is limited.[10]

Experimental Protocols (Exemplar)

While specific experimental protocols for this compound are not available in the public domain, this section provides an overview of standard methodologies for key toxicological endpoints, which would be applicable for its evaluation.

Skin Irritation: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

This guideline outlines a procedure for assessing the skin irritation potential of a substance.[11]

-

Test System: Healthy young adult albino rabbits.

-

Procedure: A small area of the rabbit's fur is clipped. 0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch.

-

Observation Period: The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The severity of skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is a widely accepted method for identifying potential skin sensitizers.[7][12][13][14][15]

-

Test System: CBA/Ca or CBA/J strain mice.

-

Procedure: The test substance is applied to the dorsal surface of the mouse's ears for three consecutive days.

-

Endpoint Measurement: On day 5, the mice are injected with ³H-methyl thymidine. The draining auricular lymph nodes are excised, and the incorporation of ³H-methyl thymidine is measured as an indicator of lymphocyte proliferation.

-

Data Analysis: A stimulation index (SI) is calculated by comparing the proliferation in treated mice to that in vehicle-treated controls. An SI of 3 or greater is considered a positive result.

Workflow for the Murine Local Lymph Node Assay (LLNA).

Safe Handling and Storage

Given its flammability and potential health hazards, strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Handling

-

Avoid contact with skin, eyes, and clothing.[16]

-

Avoid breathing vapors or mists.[16]

-

Use only in a well-ventilated area or under a chemical fume hood.[16]

-

Use non-sparking tools.[16]

-

Ground and bond containers when transferring material.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][3]

-

Store in a flammable liquid storage cabinet.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Spill and Leak Procedures

-

Small Spills:

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Decision tree for responding to a this compound spill.

Conclusion

While specific toxicological data for this compound are limited, its structural similarity to other α,β-unsaturated aldehydes suggests that it should be handled as a flammable, irritating, and potentially sensitizing chemical. Researchers, scientists, and drug development professionals should employ robust engineering controls, appropriate personal protective equipment, and safe work practices to minimize exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 4-Methylpent-4-enal | C6H10O | CID 10197635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formaldehyde - Wikipedia [en.wikipedia.org]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 8. Materials and Methods - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bulldog-bio.com [bulldog-bio.com]

- 10. A two-generation reproductive toxicity study of octamethylcyclotetrasiloxane (D4) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. The local lymph node assay: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Local Lymph Node Assay | Semantic Scholar [semanticscholar.org]

- 14. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]

- 15. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

A Technical Guide to the Commercial Availability and Use of 4-Methyl-4-pentenal for Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key chemical data for 4-Methyl-4-pentenal (CAS No. 3973-43-1). Designed for researchers, scientists, and professionals in drug development, this document consolidates essential information to facilitate procurement and application in a laboratory setting.

Introduction to this compound

This compound, with the chemical formula C₆H₁₀O, is an unsaturated aldehyde. Its structure, featuring both an aldehyde functional group and a terminal double bond, makes it a potentially versatile building block in organic synthesis. While its primary documented applications are in the fragrance and food additive industries, its reactive moieties suggest potential for use in the synthesis of more complex molecules, including pharmaceutical intermediates.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, typically on a research scale. The compound is often listed as "in stock" or available with a short lead time, indicating its established commercial production.[1] The following table summarizes readily available information from prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | CAS Number | Purity/Specification | Available Quantities | Price |

| BLD Pharm | 3973-43-1 | Information not readily available | Inquiry required | Inquiry required |

| Dayang Chem (Hangzhou) Co.,Ltd. | 3973-43-1 | Information not readily available | Inquiry required | Inquiry required |

Note: Specific purity grades and available quantities often require direct inquiry with the supplier.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for experimental design and safety assessment.

| Property | Value |

| Molecular Formula | C₆H₁₀O[2] |

| Molecular Weight | 98.14 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | ~123-131 °C |

| Density | ~0.818 - 0.819 g/mL |

| Flash Point | 15 °C[2] |

| Melting Point | ~ -69 °C to -78 °C (estimate)[2] |

Safety Information: this compound is a flammable liquid and should be handled with appropriate safety precautions. It is advisable to store it in a cool, well-ventilated area, away from sources of ignition and strong oxidizing agents. Standard personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn during handling. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols and Applications in Synthesis

The aldehyde functional group is highly versatile and can participate in numerous carbon-carbon bond-forming reactions, including:

-

Nucleophilic Addition: Aldehydes are excellent electrophiles and readily react with nucleophiles such as Grignard reagents, organolithium reagents, and enolates.

-

Wittig Reaction: The reaction with phosphorus ylides can be used to form alkenes.

-

Reductive Amination: This reaction allows for the formation of amines.

-

Aldol Condensation: A powerful tool for the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes.

Hypothetical Experimental Protocol: Grignard Reaction with this compound

The following is a generalized, hypothetical protocol for the reaction of this compound with a Grignard reagent. This is a representative example and must be optimized for specific substrates and conditions.

Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to the aldehyde functionality of this compound.

Materials:

-

This compound (CAS 3973-43-1)

-

Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware for anhydrous reactions.

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere.

-

This compound (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF and added to the flask.

-

The solution is cooled to 0 °C using an ice bath.

-

The Grignard reagent (1.1 equivalents) is added dropwise from the dropping funnel to the stirred solution of the aldehyde, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Visualized Workflows and Pathways

To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical procurement workflow and a general reaction pathway for this compound.

Caption: Procurement and Quality Control Workflow for a Research Chemical.

Caption: General Reaction Pathway for a Grignard Addition to an Aldehyde.

This guide serves as a foundational resource for professionals interested in sourcing and utilizing this compound. While its application in complex synthesis for drug discovery is not yet widely documented, its chemical nature suggests it is a promising candidate for further investigation. Researchers are encouraged to perform small-scale trials to optimize reaction conditions for their specific synthetic targets.

References

Methodological & Application

Application Notes and Protocols: 4-Methyl-4-pentenal in Fragrance and Flavor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methyl-4-pentenal as a versatile building block in the synthesis of fragrance and flavor compounds. This document outlines key chemical transformations, detailed experimental protocols, and relevant analytical and sensory data to guide researchers in the development of novel aromatic compounds.

Chemical and Physical Properties of this compound

This compound is a colorless liquid with a strong, fruity odor.[1][2] Its chemical structure, featuring both an aldehyde functional group and a terminal double bond, makes it a valuable precursor for a variety of chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [3] |

| Boiling Point | 130-131 °C | [1][2] |

| Density | ~0.818 g/mL | [1][2] |

| Odor Profile | Strong, fruity | [1][2] |

Synthesis of Fragrance and Flavor Intermediates

This compound can be synthesized through various methods, including the oxidation of 2-methyl-1-butene.[1][2] It serves as a key intermediate for creating a range of aroma chemicals.

Diagram of Synthetic Pathways from this compound

Caption: Synthetic pathways for fragrance and flavor compounds from this compound.

Experimental Protocols

The following protocols are representative examples of synthetic transformations that can be applied to this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

This protocol describes a base-catalyzed aldol condensation, a fundamental carbon-carbon bond-forming reaction in fragrance synthesis.[4]

Diagram of Aldol Condensation Workflow

Caption: Workflow for the synthesis of α,β-unsaturated ketones via aldol condensation.

Materials:

-

This compound

-

Acetone (or another suitable ketone)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 eq) and acetone (3.0 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add the 10% NaOH solution (0.2 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with 1 M HCl until the pH is ~7.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired α,β-unsaturated ketone.

Expected Outcome: This reaction is expected to produce a ketone with a floral or fruity scent profile, depending on the ketone used as a reactant.

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones, which can be adapted to produce unsaturated esters with desirable flavor profiles.[5][6]

Diagram of Wittig Reaction Logical Relationship

Caption: Logical relationship of reactants and products in the Wittig reaction.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent)

-

Toluene

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve (Carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Add hexane to the residue to precipitate the triphenylphosphine oxide by-product.

-

Filter the mixture and wash the solid with cold hexane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting unsaturated ester by column chromatography or distillation.

Expected Outcome: The product will be an unsaturated ester, likely possessing a fruity or green aroma, suitable for flavor applications.

Quantitative Data

The following tables summarize representative quantitative data for reactions involving aldehydes structurally related to this compound. This data can serve as a benchmark for researchers developing their own synthetic procedures.

Table 1: Synthesis of a Fragrance Aldehyde via Hydroformylation (Data adapted from a patent for a related compound)[7]

| Starting Material | Product | Catalyst | Temp (°C) | Pressure (bar) | Yield (%) |

| 3-Methyl-3-phenyl-1-butene | 4-Methyl-4-phenyl-1-pentanal | [Rh(cod)Cl]₂ / PPh₃ | 100 | 300 | 82 |

Table 2: Spectroscopic Data for a Fragrance Aldehyde (Data adapted from a patent for a related compound)[7]

| Compound | ¹H NMR (CDCl₃, δ ppm) | MS (m/e) |

| 4-Methyl-4-(p-methylphenyl)-1-pentanal | 9.58 (s, 1H), 7.4-7.1 (m, 4H), 2.31 (s, 3H), 2.2 (t, 2H), 1.92 (t, 2H), 1.02 (s, 6H) | M⁺ = 190 (16%), 133 (100%) |

Sensory Evaluation

While specific sensory data for derivatives of this compound is not widely published, data for structurally similar unsaturated aldehydes provides valuable insights into their potential odor profiles and potency.

Table 3: Odor Thresholds of Unsaturated Aldehydes

| Compound | Odor Profile | Odor Threshold in Water (µg/L) |

| Non-8-enal | Green | 0.24 |

| Dodec-11-enal | Pleasant, without off-notes | - |

| Short-chain unsaturated aldehydes | Grassy, melon, cucumber | - |

| Long-chain unsaturated aldehydes | Soapy, coriander leaf, herbaceous | - |

Data is for general unsaturated aldehydes and serves as a reference.

Experimental Protocol: Sensory Panel Evaluation

A trained sensory panel can be used to characterize the odor profile of newly synthesized compounds.

Diagram of Sensory Evaluation Workflow

Caption: Workflow for sensory panel evaluation of fragrance and flavor compounds.

-